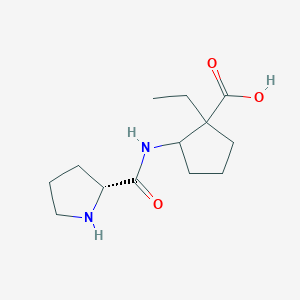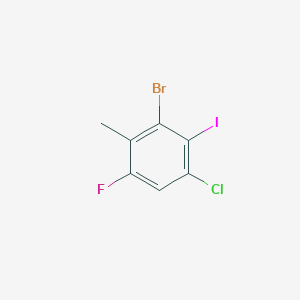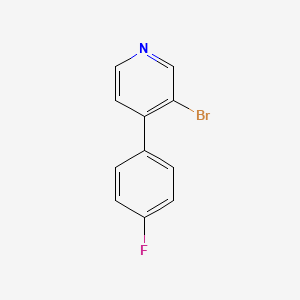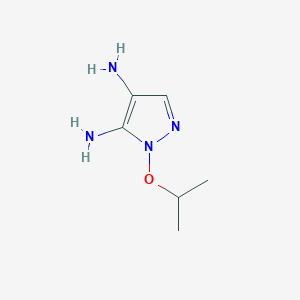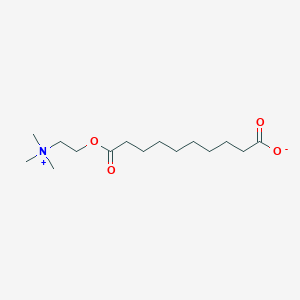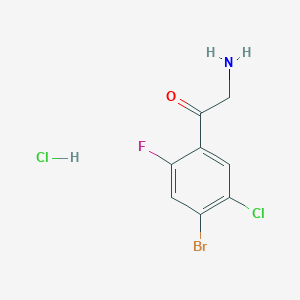
4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride is an organic compound with the molecular formula C8H6BrClFN·HCl. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacylamine backbone. It is commonly used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride typically involves multi-step organic reactions. One common method starts with the halogenation of a phenacylamine derivative, followed by the introduction of bromine, chlorine, and fluorine atoms under controlled conditions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can further improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacylamine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 2-Bromo-4-fluorobenzylamine hydrochloride
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride is
Propriétés
Formule moléculaire |
C8H7BrCl2FNO |
|---|---|
Poids moléculaire |
302.95 g/mol |
Nom IUPAC |
2-amino-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H6BrClFNO.ClH/c9-5-2-7(11)4(1-6(5)10)8(13)3-12;/h1-2H,3,12H2;1H |
Clé InChI |
YZFAUCBMFQCTDR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Br)F)C(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



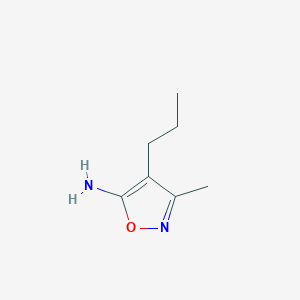
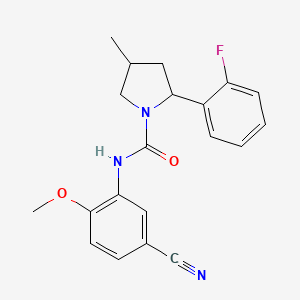
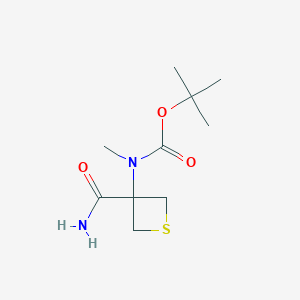
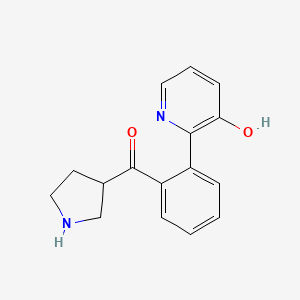
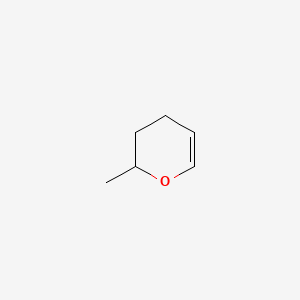
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)

